molecular formula C14H20ClN3OS B2926178 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1217087-57-4

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2926178
CAS No.: 1217087-57-4
M. Wt: 313.84
InChI Key: HFJHXYLHDXMLBN-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4-methyl-substituted benzo[d]thiazole core linked to a dimethylaminoethyl group via an acetamide bridge. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Benzothiazoles are known for diverse bioactivities, including kinase inhibition and antimicrobial effects . The dimethylaminoethyl moiety may contribute to improved cellular uptake due to its cationic nature, while the methyl group on the benzothiazole ring modulates lipophilicity .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-10-6-5-7-12-13(10)15-14(19-12)17(11(2)18)9-8-16(3)4;/h5-7H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHXYLHDXMLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 4-methylbenzo[d]thiazole-2-amine with chloroacetic acid in the presence of a base such as triethylamine. The reaction mixture is then treated with 2-(dimethylamino)ethanol to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

Industry: Use in the production of advanced materials, coatings, and other industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

a) 4-Ethyl vs. 4-Methyl Substitution
  • N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Hydrochloride (): Molecular Formula: C22H28ClN3O4S2 vs. C20H24ClN3OS2 (target compound). The sulfonyl group introduces polarity, which may improve target binding via hydrogen bonding . Impact: Higher molecular weight (498.05 vs. 422.0) could affect pharmacokinetics (e.g., slower metabolism).
b) 6-Ethoxy and Sulfonyl Modifications
  • N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride (): Molecular Formula: C26H35ClN4O4S2. Key Differences: Ethoxy group at position 6 and a piperidinyl sulfonyl benzamide backbone. Impact: The ethoxy group may enhance metabolic stability, while the sulfonyl-piperidine moiety could improve selectivity for enzymes like kinases .

Acetamide vs. Benzamide Backbone

  • N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Hydrochloride (): Structure: Replaces acetamide with benzamide and adds a methylthio group. Molecular Formula: C21H26ClN3OS2 vs. C20H24ClN3OS2. Impact: The benzamide’s rigidity may restrict conformational flexibility, altering binding affinity. The methylthio group could modulate electron density, affecting interactions with hydrophobic pockets .

Thioether and Sulfonyl Modifications

  • N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Hydrochloride (): Structure: Phenylthio group replaces hydrogen on the acetamide. Molecular Formula: C20H24ClN3OS2. However, it may also reduce metabolic stability due to susceptibility to oxidation .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

  • Target Compound : MW 422.0; hydrochloride salt improves aqueous solubility.
  • Ethyl-Sulfonyl Analog (): MW 498.05; higher weight may reduce solubility but enhance protein binding .

Lipophilicity and Bioavailability

  • 4-Methyl vs. 4-Ethyl : Ethyl increases logP, favoring passive diffusion but risking higher plasma protein binding .
  • Sulfonyl Groups : Introduce polarity, balancing lipophilicity for optimal absorption .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dimethylamino group : Enhances solubility and potential biological activity.
  • Benzothiazole moiety : Known for its pharmacological properties, including anticancer and antimicrobial activities.
  • Acetamide functional group : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula for this compound is C21H26ClN3OS2C_{21}H_{26}ClN_3OS_2, with a molecular weight of approximately 436.0 g/mol .

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds demonstrated promising activity against various cancer cell lines, suggesting that the benzothiazole structure may be crucial for this effect. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression .

Anticonvulsant Activity

In preclinical studies, derivatives similar to this compound have shown anticonvulsant properties. For instance, specific derivatives exhibited ED50 values significantly lower than standard anticonvulsants like phenytoin and carbamazepine, indicating a strong protective index in seizure models .

Binding Affinity Studies

Molecular docking studies have revealed that this compound can effectively bind to active sites of enzymes linked to inflammation and cancer progression. Such interactions suggest a potential role in drug development targeting these pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition in cancer cell lines
AnticonvulsantED50 values lower than standard drugs
Binding AffinityEffective binding to cancer-related enzymes

Case Study: Anticancer Efficacy

A specific study focused on the anticancer efficacy of related benzothiazole compounds demonstrated that modifications to the structure could enhance activity against breast cancer cells. The study reported IC50 values indicating potent cytotoxicity, which supports the hypothesis that structural variations can significantly impact biological effectiveness .

Toxicological Considerations

While exploring the therapeutic potential, it is essential to consider the toxicological profile of this compound. Toxicokinetic studies have shown that compounds in this class may exhibit varying degrees of toxicity depending on dosage and administration route. A notable study established NOAELs (No Observed Adverse Effect Levels) in animal models, emphasizing the importance of dose management in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride?

  • Answer: Synthesis typically involves coupling reactions between thiazole derivatives and dimethylaminoethyl acetamide precursors. Key steps include:

  • Refluxing with thiourea in ethanol to form thiazole intermediates (e.g., N4,N4-diphenylthiazole-2,4-diamine) .
  • Using triethylamine as a catalyst in dimethyl ketone for nucleophilic substitution reactions .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and purifying via recrystallization (ethanol) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Answer:

  • Elemental analysis confirms stoichiometry (e.g., C=66.48% calculated vs. 66.41% found) .
  • Mass spectrometry (MS) identifies molecular ions (e.g., [M+1]+ at m/z 416.15) .
  • NMR spectroscopy resolves proton environments (e.g., coupling constants for dimethylamino groups) .

Q. What safety protocols are critical when handling this compound?

  • Answer:

  • Avoid ignition sources (P210) and ensure proper ventilation .
  • Use PPE (gloves, goggles) and follow institutional guidelines (P201) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Answer:

  • X-ray crystallography determines absolute configuration and hydrogen-bonding patterns (e.g., N–H⋯N interactions in inversion dimers) .
  • 2D NMR techniques (HSQC, HMBC) clarify ambiguous proton-carbon correlations .
  • Recrystallization from methanol:acetone (1:1) removes impurities affecting spectral clarity .

Q. What strategies optimize reaction yields in multi-step syntheses involving thiazole intermediates?

  • Answer:

  • Catalyst optimization : Triethylamine enhances nucleophilicity in coupling reactions .
  • Solvent selection : Toluene:water (8:2) improves azide substitution efficiency .
  • Temperature control : Refluxing at 273 K minimizes side reactions during amide bond formation .

Q. How does molecular conformation influence biological activity?

  • Answer:

  • Twist angles between aromatic rings (e.g., 61.8° in dichlorophenyl-thiazol systems) affect receptor binding .
  • Hydrogen-bonding networks (R2²(8) motifs) stabilize active conformations in kinase inhibition assays .

Q. What experimental designs are used to assess this compound’s bioactivity (e.g., kinase inhibition)?

  • Answer:

  • Enzyme assays : Measure IC50 values against Aurora kinases (e.g., Aurora-A IC50 = 0.042 µM) using fluorescence polarization .
  • Apoptosis assays : Compare activity to cisplatin standards via flow cytometry (e.g., apoptosis % in cancer cell lines) .

Q. How can contradictory data from biological assays be analyzed?

  • Answer:

  • Dose-response curves identify non-linear effects (e.g., hormesis at low concentrations).
  • Orthogonal assays (e.g., Western blotting for caspase activation) validate apoptosis mechanisms .
  • Statistical modeling (ANOVA) accounts for batch-to-batch variability in compound purity .

Methodological Notes

  • Synthesis : Prioritize TLC monitoring and stepwise purification to avoid byproducts .
  • Characterization : Combine MS, NMR, and crystallography for unambiguous confirmation .
  • Biological Testing : Use structurally related controls (e.g., cisplatin) to benchmark activity .

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